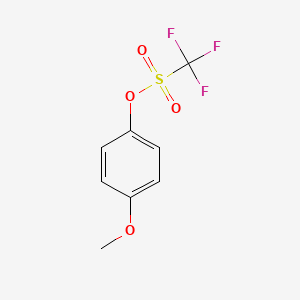

4-Methoxyphenyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNIRWDULKNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973474 | |

| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-41-0, 66107-29-7 | |

| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate

January 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic organic chemistry. Known commonly as 4-methoxyphenyl triflate, this compound serves as a highly reactive and versatile electrophilic partner in a multitude of cross-coupling reactions. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, rendering it a superior alternative to traditional aryl halides in many contexts. This document delves into its synthesis, physicochemical properties, and core applications, with a particular focus on palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Introduction: The Ascendancy of Aryl Triflates

In the landscape of cross-coupling chemistry, the choice of the electrophilic partner is critical to reaction efficiency, scope, and functional group tolerance. While aryl halides have long been the workhorses of this field, aryl triflates, such as this compound, have emerged as powerful and often advantageous substitutes.[1] Synthesized readily from the corresponding phenols, aryl triflates exhibit enhanced reactivity, which frequently allows for catalysis under milder conditions and with faster reaction kinetics.[1]

This compound is particularly valuable due to the prevalence of the methoxyphenyl moiety in pharmaceuticals, natural products, and materials science. Its ability to act as a surrogate for a 4-methoxyphenol cation equivalent in complex bond formations makes it an indispensable tool for synthetic chemists. This guide will explore the practical aspects of its preparation and use, providing the causal insights necessary for successful experimental design and execution.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective handling in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 66107-29-7 | [2] |

| Molecular Formula | C₈H₇F₃O₄S | [3][4][5] |

| Molecular Weight | 256.20 g/mol | [6] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Boiling Point | 125 °C at 18 mmHg | [3][4][6] |

| Density | 1.416 g/mL | [4][6] |

| Refractive Index | 1.454 | [4][6] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |

Synthesis of this compound

The preparation of aryl triflates from phenols is a robust and high-yielding transformation. The following protocol describes a standard procedure for the synthesis of this compound from 4-methoxyphenol.

Rationale of Synthesis

The synthesis involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O).[7] The phenolic hydroxyl group acts as a nucleophile, attacking one of the highly electrophilic sulfur atoms of the anhydride. This reaction requires a non-nucleophilic base, such as pyridine, to neutralize the trifluoromethanesulfonic acid byproduct that is generated, driving the reaction to completion. The use of an inert atmosphere and anhydrous conditions is critical, as both the starting anhydride and the product triflate can be sensitive to moisture.

Experimental Protocol: Synthesis

-

Vessel Preparation : An oven-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition : Dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition : Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes. The pyridine acts as a base to quench the triflic acid formed during the reaction.

-

Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the cooled, stirring solution. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-methoxyphenol starting material.

-

Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude triflate can be purified by column chromatography on silica gel to yield the final product.[1]

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is a premier substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing molecular complexity. Its high reactivity is attributed to the triflate anion being an excellent leaving group, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step with less reactive electrophiles.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, typically between an aryl halide or triflate and an organoboron species.[9][10] Using 4-methoxyphenyl triflate allows for the synthesis of diverse 4-methoxybiaryl compounds, which are common scaffolds in medicinal chemistry.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

This protocol details the coupling of this compound with phenylboronic acid.

-

Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

-

Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 2-6 mol%).[1]

-

Solvent Addition : Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times). Add a degassed solvent, such as dioxane or toluene, via cannula or syringe.

-

Reaction Execution : Heat the mixture to 80 °C and stir for 1-4 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting triflate.

-

Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford pure 4-methoxybiphenyl.[1]

The mechanism proceeds through a well-established catalytic cycle involving a palladium center.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[11][12] This reaction is of paramount importance in pharmaceutical development, as the aryl amine linkage is a common feature in many drug candidates. The use of 4-methoxyphenyl triflate enables the facile synthesis of various N-(4-methoxyphenyl) anilines and related compounds.[13] The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][14]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for safety.

-

Hazards : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][15]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, absorb with an inert material like sand or vermiculite and dispose of it as chemical waste.[2]

-

Incompatibilities : Avoid contact with moisture and strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic reagent design in modern organic synthesis. Its enhanced reactivity compared to traditional aryl halides provides chemists with a reliable and efficient tool for constructing complex molecules under often milder conditions. By understanding its properties, synthesis, and the mechanistic underpinnings of its application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can confidently leverage this reagent to accelerate discovery in medicine, materials, and beyond.

References

- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

- Apollo Scientific. (2023).

- Chemsrc. (2025).

- PubChem. (4-Methoxyphenyl)

- TCI Chemicals. (n.d.).

- Sigma-Aldrich. (4-Methoxyphenyl)

- BenchChem. (2025).

- Wikipedia. (n.d.).

- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

- Chemdad Co. (n.d.).

- PubChemLite.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- ChemicalBook.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2023).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. CAS#:66107-29-7 | this compound | Chemsrc [chemsrc.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 66107-29-7 [amp.chemicalbook.com]

- 7. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate: Principles, Protocol, and Applications

Foreword: The Strategic Value of Aryl Triflates in Modern Synthesis

In the landscape of contemporary organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic strategy.[1] While aryl halides have long been the traditional electrophiles in these reactions, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[2][3] Their facile synthesis from readily available phenols and their often superior reactivity make them indispensable tools in the synthetic chemist's arsenal.[1][2] This guide provides an in-depth technical overview of the synthesis of a key aryl triflate, 4-methoxyphenyl trifluoromethanesulfonate, offering not just a protocol, but a deeper understanding of the underlying principles that govern its formation and utility.

The Core Transformation: Triflation of 4-Methoxyphenol

The most direct and widely employed route to this compound is the reaction of 4-methoxyphenol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), in the presence of a base.[2] This reaction is a classic example of O-acylation, where the highly electrophilic sulfur atom of the triflic anhydride is attacked by the nucleophilic oxygen of the phenol.

Mechanistic Insights: The "Why" Behind the Reagents

The choice of reagents is dictated by the need to activate the phenol and accommodate the subsequent reaction cascade.

-

The Phenol: 4-Methoxyphenol serves as the nucleophilic component. The electron-donating nature of the methoxy group enhances the nucleophilicity of the phenolic oxygen, facilitating the reaction.

-

The Triflating Agent: Triflic anhydride is a powerful electrophile. The two trifluoromethyl groups are strongly electron-withdrawing, rendering the sulfur atoms highly susceptible to nucleophilic attack.

-

The Base: A non-nucleophilic base, such as pyridine or a hindered amine like N,N-diisopropylethylamine (DIPEA), is crucial.[1][4][5] Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This deprotonation significantly accelerates the rate of reaction. The base also serves to neutralize the trifluoromethanesulfonic acid byproduct that is formed during the reaction.

The reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the sulfur atoms of the triflic anhydride. This is followed by the departure of the triflate anion, a very good leaving group, to yield the desired this compound.

Sources

An In-depth Technical Guide to 4-Methoxyphenyl trifluoromethanesulfonate: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl trifluoromethanesulfonate, a versatile and highly reactive reagent in modern organic synthesis. Commonly known as 4-methoxyphenyl triflate, this compound has emerged as a superior alternative to traditional aryl halides in a variety of cross-coupling reactions. This document will delve into its core chemical and physical properties, provide detailed protocols for its synthesis, and explore its extensive applications in the construction of complex molecular architectures, which are crucial for drug discovery and materials science.

Introduction

In the landscape of contemporary organic synthesis, the development of efficient and versatile reagents is paramount. This compound (4-MeO-PhOTf) has garnered significant attention as a potent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The triflate group (CF₃SO₃⁻), being an excellent leaving group, imparts high reactivity to the aryl scaffold, often enabling milder reaction conditions and broader substrate scope compared to the analogous aryl bromides or chlorides. This guide, intended for chemists in research and development, offers an in-depth exploration of this valuable synthetic tool.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its robust chemical nature, coupled with its high reactivity, makes it a staple in synthetic laboratories.

| Property | Value | Reference |

| CAS Number | 66107-29-7 | |

| Molecular Formula | C₈H₇F₃O₄S | [2] |

| Molecular Weight | 256.20 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | >97.0% (GC) | |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methoxy carbon, distinct signals for the aromatic carbons, and a characteristic quartet for the trifluoromethyl carbon due to fluorine coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and strong absorptions corresponding to the S=O and C-F bonds of the triflate group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the triflate group. Predicted mass spectral data indicates a [M+H]⁺ peak at m/z 257.00898.[2]

Synthesis of this compound

The synthesis of 4-methoxyphenyl triflate is a straightforward and high-yielding procedure, typically involving the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base.[3]

Experimental Protocol: Synthesis from 4-Methoxyphenol

Materials:

-

4-Methoxyphenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]

Reactivity and Applications in Cross-Coupling Reactions

The triflate group is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion. This high leaving group ability makes aryl triflates, including 4-methoxyphenyl triflate, highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and 4-methoxyphenyl triflate is an excellent substrate for this transformation. It often exhibits faster reaction kinetics and allows for milder reaction conditions compared to the corresponding aryl halides.[3]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

-

To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[3]

-

Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).[3]

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.[3]

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and aryl triflates are highly effective electrophiles in this reaction. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and broad substrate scope.[4]

Experimental Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the base (1.4 equivalents), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk flask.

-

Add the amine (1.2 equivalents) and 4-methoxyphenyl triflate (1.0 equivalent) to the reaction vessel.

-

Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the triflate.

-

Seal the reaction vessel and purge with an inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl or vinyl halide/triflate and an alkene, is another important application of 4-methoxyphenyl triflate. The reaction typically employs a palladium catalyst and a base.[5]

General Reaction Conditions:

-

Catalyst: Pd(OAc)₂ or other Pd(0) or Pd(II) sources.

-

Ligand: Often phosphine-based, such as PPh₃ or dppp.[5]

-

Base: Triethylamine (Et₃N) or an inorganic base like K₂CO₃.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are common.[5]

-

Temperature: Typically elevated, ranging from 80 to 140 °C.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is a powerful tool for the synthesis of arylalkynes. Aryl triflates are effective electrophiles in this transformation, often requiring a palladium catalyst and a copper(I) co-catalyst.[6][7]

General Reaction Conditions:

-

Catalyst: A palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[7]

-

Co-catalyst: Copper(I) iodide (CuI) is typically used.[7]

-

Base: An amine base like triethylamine or diisopropylamine is required.

-

Solvent: Solvents such as THF, DMF, or toluene are commonly employed.

-

Temperature: Reactions can often be run at or slightly above room temperature.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere to prevent hydrolysis.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern organic chemist. Its enhanced reactivity compared to traditional aryl halides allows for milder reaction conditions and a broader range of applications in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The straightforward synthesis and commercial availability of this compound further enhance its utility. By understanding its properties and reactivity, researchers and drug development professionals can effectively leverage 4-methoxyphenyl triflate to construct complex molecular frameworks essential for the advancement of science and medicine.

References

-

PubChemLite. (n.d.). This compound (C8H7F3O4S). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)diphenylsulfonium triflate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Methoxyphenol, TMS derivative. Retrieved from [Link]

-

Supporting Information. (n.d.). [No Title]. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 115298-63-0 | (4-Methoxyphenyl)(phenyl)iodonium triflate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]

-

Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

DR-NTU. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7F3O4S). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-methoxyphenyl trifluoroacetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform‐infrared (FT‐IR) spectrum of 4‐methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]

- 3. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanoient.org [nanoient.org]

- 6. researchgate.net [researchgate.net]

- 7. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 4-methoxyphenyl trifluoromethanesulfonate. It delves into the compound's core properties, synthesis, applications, and handling, with a focus on the practical insights and scientific principles that govern its use in modern organic chemistry.

Introduction: The Strategic Advantage of a Triflate

This compound, commonly known as 4-methoxyphenyl triflate, is a highly valuable reagent in organic synthesis. Its utility stems from the trifluoromethanesulfonyl group (-SO₂CF₃ or triflate, -OTf), one of the most effective leaving groups known in chemistry. This property allows for the facile activation of the phenolic oxygen of 4-methoxyphenol, transforming it into a versatile electrophile for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Unlike traditional aryl halides (e.g., bromides or iodides), aryl triflates often exhibit superior reactivity, enabling reactions to proceed under milder conditions with faster kinetics. This guide provides an in-depth look at this powerful synthetic tool, moving from its fundamental properties to its practical application in cornerstone reactions such as the Suzuki-Miyaura coupling.

Section 1: Core Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in any experimental setting.

Chemical Structure and Identifiers

The molecule consists of a 4-methoxyphenyl group linked to a trifluoromethanesulfonate ester. This structure is key to its reactivity, combining an electron-rich aromatic system with a super leaving group.

Table 1: Key Identifiers and Physicochemical Properties

| Parameter | Value | Reference(s) |

| CAS Number | 66107-29-7 | [1][2][3] |

| Molecular Formula | C₈H₇F₃O₄S | [1][4] |

| Molecular Weight | 256.20 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic Acid 4-Methoxyphenyl Ester | [5][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [6][7] |

| Boiling Point | 125°C @ 18 mmHg | [7] |

| Density | 1.416 g/cm³ | [7] |

| SMILES | COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | [4] |

Section 2: Synthesis of this compound

The preparation of an aryl triflate from its corresponding phenol is a robust and high-yielding transformation. This process is fundamental to unlocking the synthetic potential of the phenolic hydroxyl group.

Underlying Chemistry: The "Triflation" Reaction

The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O). The causality behind this choice is twofold:

-

Electrophilicity: The sulfur atom in Tf₂O is highly electrophilic due to the presence of two oxygen atoms and the powerful electron-withdrawing trifluoromethyl group.

-

Base-Mediation: A non-nucleophilic base, typically pyridine, is required. Its role is to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic sulfur of Tf₂O. The steric hindrance of pyridine prevents it from competing as a nucleophile.

The result is the formation of the highly stable triflate ester and pyridinium triflate salt, which can be easily removed during aqueous workup.

Experimental Protocol: Synthesis from 4-Methoxyphenol

This protocol is adapted from established methodologies for the preparation of aryl triflates.[5]

Step 1: Reaction Setup

-

In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq, e.g., 1.24 g, 10 mmol).

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the phenol in anhydrous dichloromethane (DCM, ~40 mL).

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

To the stirred solution, add pyridine (1.2 eq, e.g., 0.97 mL, 12 mmol) via syringe. Stir for 10 minutes.

-

Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq, e.g., 1.86 mL, 11 mmol) dropwise over 15 minutes using a syringe. Caution: Tf₂O is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

Step 3: Reaction and Monitoring

-

Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

Step 4: Workup and Purification

-

Quench the reaction by slowly adding deionized water (~20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude triflate by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures common in pharmaceuticals and materials science. Aryl triflates are exceptional substrates for this transformation.

Mechanistic Advantage over Aryl Halides

The key to the Suzuki reaction is the initial oxidative addition of the aryl electrophile to a Palladium(0) catalyst. The C-O bond of an aryl triflate is weaker and more polarized than the C-Br bond of an aryl bromide. This leads to a lower activation energy for the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, reactions with triflates can be run at lower temperatures and often complete in less time.[5]

Table 2: Comparative Performance in 4-Methoxybiphenyl Synthesis [5]

| Parameter | Method A: Aryl Triflate | Method B: Aryl Halide | Rationale |

| Precursor | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Triflate is derived from the corresponding phenol. |

| Typical Yield | 85-95% | 74-91% | The triflate route can provide higher yields under optimized conditions. |

| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates exhibit faster reaction kinetics due to easier oxidative addition. |

| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | The higher reactivity of the triflate group allows for milder conditions. |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-methoxybiphenyl.[5]

Step 1: Reagent Preparation

-

To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 256 mg, 1.0 mmol), phenylboronic acid (1.2 eq, e.g., 146 mg, 1.2 mmol), and powdered potassium phosphate (K₃PO₄) (2.0 eq, e.g., 425 mg, 2.0 mmol).

-

Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg) and a suitable phosphine ligand, such as tricyclohexylphosphine (PCy₃, 4 mol%, 22.4 mg).

Step 2: Reaction Execution

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent, such as 1,4-dioxane or toluene (5 mL).

-

Heat the mixture to 80 °C and stir for 1-4 hours.

-

Monitor the reaction by TLC or GC-MS.

Step 3: Workup and Purification

-

After cooling to room temperature, dilute the mixture with ethyl acetate (~20 mL) and water (~20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methoxybiphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Spectroscopic Characterization

While experimental spectra should be obtained for each batch, the following provides the expected characteristic signals for this compound based on its structure.

-

¹H NMR (Proton NMR):

-

~ 7.2 ppm (d, 2H): Two aromatic protons ortho to the triflate group, appearing as a doublet.

-

~ 6.9 ppm (d, 2H): Two aromatic protons ortho to the methoxy group, appearing as a doublet. This upfield shift is due to the electron-donating effect of the -OCH₃ group.

-

~ 3.8 ppm (s, 3H): Three protons of the methoxy (-OCH₃) group, appearing as a sharp singlet.

-

-

¹³C NMR (Carbon NMR):

-

~ 158 ppm (quaternary C): Aromatic carbon attached to the methoxy group.

-

~ 145 ppm (quaternary C): Aromatic carbon attached to the triflate group.

-

~ 123 ppm (aromatic CH): Aromatic carbons ortho to the triflate group.

-

~ 115 ppm (aromatic CH): Aromatic carbons ortho to the methoxy group.

-

~ 118.7 ppm (q, J ≈ 320 Hz, CF₃): The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms.

-

~ 55.6 ppm (CH₃): The carbon of the methoxy group.

-

-

IR (Infrared) Spectroscopy:

-

~ 1420 cm⁻¹ & ~1210 cm⁻¹: Strong characteristic S=O stretching absorptions from the sulfonate group.

-

~ 1250 cm⁻¹: C-O stretching for the aryl ether.

-

~ 1140 cm⁻¹: Strong C-F stretching absorption from the trifluoromethyl group.

-

Section 5: Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is critical for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[7][8] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.

-

-

Handling:

-

Always handle this reagent in a well-ventilated chemical fume hood.[8]

-

Avoid all personal contact, including inhalation.[8]

-

Prevent contact with moisture, as triflates can be sensitive to hydrolysis.

-

Grounding and non-sparking tools should be considered if handling large quantities, although the compound itself has a high flash point.

-

-

Storage:

Conclusion

This compound is a superior alternative to traditional aryl halides for many advanced synthetic applications. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, allows for efficient C-C bond formation under mild conditions. By understanding its properties, synthesis, and the mechanistic principles behind its application, researchers can effectively leverage this reagent to streamline the synthesis of complex molecules in pharmaceutical and materials science discovery.

References

-

PubChem. (4-Methoxyphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H7F3O4S). [Link]

-

PubChem. (4-Methoxyphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Boc-methoxyphenyldiphenylsulfonium triflate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material for Organic & Biomolecular Chemistry. [Link]

-

PrepChem.com. Synthesis of tris-(4-methoxyphenyl)sulfonium methane sulfonate. [Link]

-

Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy-. [Link]

-

BuyersGuideChem. This compound suppliers and producers. [Link]

Sources

- 1. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 66107-29-7 [amp.chemicalbook.com]

- 4. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]

- 5. (4-甲氧基苯基)二苯基锍三氟甲磺酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

mechanism of 4-Methoxyphenyl trifluoromethanesulfonate in cross-coupling

<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>## The Role and Mechanism of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Cross-Coupling Chemistry: A Technical Guide

Abstract

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical, materials science, and agrochemical industries.[1] While aryl halides have traditionally served as the workhorse electrophiles in these transformations, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[2][3] This technical guide provides an in-depth exploration of the mechanism of this compound (4-MeOPhOTf) in key cross-coupling reactions. We will dissect the synthesis of this important reagent, analyze the critical role of the triflate leaving group, and elucidate the nuanced mechanistic pathways of its engagement in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this powerful synthetic tool.

Introduction: The Ascendancy of Aryl Triflates in Cross-Coupling

The construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis.[4] Palladium-catalyzed cross-coupling reactions have become indispensable for this purpose, offering a mild and efficient means to forge these critical linkages.[1] Historically, aryl halides (I, Br, Cl) have been the most common electrophilic partners. However, their reactivity can be limiting, and the synthesis of functionalized aryl halides can sometimes be circuitous.

Aryl triflates, easily prepared from readily available phenols, offer a compelling alternative.[5] The triflate group (–OTf) is an exceptional leaving group due to the extreme stability of the triflate anion, a consequence of resonance stabilization and the potent electron-withdrawing nature of the trifluoromethyl group.[2] This high reactivity often translates to milder reaction conditions and faster reaction times compared to their halide counterparts.[5]

This compound, in particular, serves as an excellent model substrate and a valuable building block in its own right. The electron-donating methoxy group influences the electronic properties of the aromatic ring, which in turn can affect the kinetics and outcomes of the cross-coupling reaction. Understanding the mechanistic intricacies of this specific reagent provides a foundational understanding applicable to a broader range of substituted aryl triflates.

Synthesis and Properties of this compound

The preparation of this compound is a straightforward and high-yielding process, typically involving the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, such as pyridine.[5]

Experimental Protocol: Synthesis of this compound[5]

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.[5]

The resulting this compound is a stable, often liquid, compound that can be stored for extended periods under appropriate conditions.[6][7]

The Core Mechanism: A Palladium-Catalyzed Dance

The majority of cross-coupling reactions involving this compound proceed through a common catalytic cycle centered around a palladium catalyst. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or a related step, and reductive elimination.

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex.[1] This step is often rate-determining and involves the cleavage of the Ar–OTf bond and the formation of a new palladium(II) intermediate.[8][9] The palladium center formally donates two electrons, increasing its oxidation state from 0 to +2.

The mechanism of oxidative addition for aryl triflates can be nuanced and ligand-dependent.[10] While a three-centered concerted mechanism is often proposed for aryl halides, computational and experimental studies suggest that a nucleophilic displacement-type mechanism can be favored for aryl triflates, particularly with certain phosphine ligands.[10] This is attributed to the stability of the triflate anion and the nature of the C-O bond.[10] The oxidative addition of aryl triflates can be accelerated by the presence of coordinating anions.[8]

The electron-donating methoxy group on the phenyl ring can slightly decrease the rate of oxidative addition compared to unsubstituted or electron-withdrawn aryl triflates, as it increases the electron density on the aromatic ring, making it a less potent electrophile.

Transmetalation (Suzuki-Miyaura Coupling)

In the Suzuki-Miyaura coupling, the next crucial step is transmetalation.[11] Here, the organic group from an organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) center, displacing the triflate group.[3] This step requires the presence of a base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[11]

Figure 2: The transmetalation step in the Suzuki-Miyaura coupling.

The choice of base is critical and can significantly impact the reaction's efficiency.[5] The resulting diorganopalladium(II) complex now carries both the aryl group from the triflate and the aryl group from the boronic acid.

Reductive Elimination: The Product-Forming Step

The final step of the catalytic cycle is reductive elimination.[12] In this step, the two organic groups on the palladium(II) center couple to form the desired biaryl product.[13] Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, regenerating the active catalyst and allowing the cycle to continue.[1]

Reductive elimination is generally a facile process, particularly from cis-diorganopalladium(II) complexes. The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium.

Specific Cross-Coupling Reactions of this compound

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for the synthesis of biaryls.[4] this compound is an excellent substrate for this reaction, often providing higher yields and requiring milder conditions than the corresponding aryl bromide.[5]

Table 1: Comparative Data for Suzuki-Miyaura Coupling [5]

| Parameter | Method A: Aryl Triflate (4-MeOPhOTf) | Method B: Aryl Halide (4-Bromoanisole) |

| Typical Yield | 85-95% | 74-91% |

| Reaction Time | 1-4 hours | 1-12 hours |

| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C |

| Catalyst | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C |

| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene.[14] Unlike the Suzuki-Miyaura coupling, the Heck reaction does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the palladium(II) complex and undergoes a migratory insertion into the Pd-Ar bond. This is followed by a β-hydride elimination to form the final product and regenerate the palladium(0) catalyst.[15]

Aryl triflates are highly effective in the Heck reaction, and their use can lead to different mechanistic pathways and regioselectivity compared to aryl halides.[14] The lability of the Pd-OTf bond can favor the formation of a cationic palladium complex, which can influence the regioselectivity of the alkene insertion.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[16][17] This reaction has become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[18]

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, but with some key differences. After oxidative addition of the aryl triflate, the amine coordinates to the palladium(II) center. In the presence of a strong base (e.g., NaOtBu, K₃PO₄), the amine is deprotonated, leading to the formation of a palladium-amido complex. Reductive elimination from this complex then furnishes the desired aryl amine and regenerates the palladium(0) catalyst.[17]

The use of bulky, electron-rich phosphine ligands is often crucial for the success of the Buchwald-Hartwig amination, as they facilitate both the oxidative addition and the reductive elimination steps.[16] Aryl triflates are excellent substrates for this reaction, often providing high yields of the aminated product.[19][20]

Conclusion: A Versatile and Powerful Tool

This compound, and aryl triflates in general, represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their high reactivity, stemming from the excellent leaving group ability of the triflate anion, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to traditional aryl halides. The ability to readily synthesize aryl triflates from abundant phenols further enhances their utility.

A thorough understanding of the mechanistic principles governing their participation in key cross-coupling reactions—oxidative addition, transmetalation, and reductive elimination—is paramount for researchers seeking to leverage these powerful reagents in the synthesis of complex molecules. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the importance of aryl triflates in the synthetic chemist's toolbox is only set to increase.

References

-

Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. Available at: [Link]

-

Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Semantic Scholar. Available at: [Link]

-

oxidative addition and palladium coupling. St. John's University and the College of St. Benedict. Available at: [Link]

-

Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group at UC Berkeley. Available at: [Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

Palladium-Catalyzed Asymmetric Heck Coupling of Aryl Triflates and Alkynes. Semantic Scholar. Available at: [Link]

-

Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cati. ACS Publications. Available at: [Link]

-

Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. ACS Publications. Available at: [Link]

-

Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. ACS Publications. Available at: [Link]

-

Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. ACS Publications. Available at: [Link]

-

Heck Reaction. Chemistry LibreTexts. Available at: [Link]

-

Asymmetric reductive Heck reaction of aryl triflates and a 2‐cyclopentenone ketal. ResearchGate. Available at: [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Royal Society of Chemistry. Available at: [Link]

-

C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. Available at: [Link]

-

Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group at UC Berkeley. Available at: [Link]

-

Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. Available at: [Link]

-

Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. Available at: [Link]

-

Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Royal Society of Chemistry. Available at: [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

-

Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate. Available at: [Link]

-

Triflate. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. ACS Publications. Available at: [Link]

-

Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. DSpace@MIT. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Catalysts. ACS Publications. Available at: [Link]

-

Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. ACS Publications. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. ACS Publications. Available at: [Link]

-

Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]

-

Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature. Available at: [Link]

-

(-)-Spiro[4.5]decan-1-one, 4-methoxy-. Organic Syntheses. Available at: [Link]

-

Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. ResearchGate. Available at: [Link]

-

Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. ResearchGate. Available at: [Link]

-

Introduction to Cross-Coupling Reactions. OUCI. Available at: [Link]

Sources

- 1. oxidative addition and palladium coupling [employees.csbsju.edu]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 66107-29-7 [amp.chemicalbook.com]

- 7. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]

- 8. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Organic Synthesis

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-methoxyphenyl trifluoromethanesulfonate. This guide delves into its synthesis, properties, and, most critically, its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry and materials science. We will explore the nuances of its reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, supported by detailed protocols and mechanistic insights.

Introduction: The Rise of Aryl Triflates in Cross-Coupling Chemistry

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. While aryl halides have traditionally dominated this landscape, aryl trifluoromethanesulfonates (triflates) have emerged as powerful and often superior alternatives.[1][2] Derived from readily available phenols, aryl triflates offer distinct advantages, including high reactivity, which often allows for milder reaction conditions and faster reaction times.[1][2]

This compound, the subject of this guide, is a prime example of this class of reagents. Its methoxy group provides electronic diversity and a potential handle for further functionalization, making it a valuable building block in the synthesis of complex biaryls and arylamines—structural motifs prevalent in pharmaceuticals and functional materials.[1][2]

Synthesis and Physicochemical Properties

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding procedure, starting from the commercially available 4-methoxyphenol.[1][2]

Experimental Protocol:

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.[1][3]

Diagram of Synthesis:

Caption: Synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 66107-29-7[3] |

| Molecular Formula | C₈H₇F₃O₄S[4] |

| Molecular Weight | 256.20 g/mol |

| Appearance | Colorless to light yellow clear liquid[3] |

| Boiling Point | 125 °C at 18 mmHg |

| Density | 1.416 g/cm³ |

| Refractive Index | 1.454 |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective electrophile in a variety of palladium-catalyzed cross-coupling reactions. Its reactivity often surpasses that of the corresponding aryl bromides and chlorides, enabling reactions to proceed under milder conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls. This compound readily participates in this reaction with a wide range of boronic acids and their derivatives.[1][2]

Comparative Performance:

| Parameter | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Notes |

| Typical Yield | 85-95%[2] | 74-91%[2] | The triflate route often provides slightly higher yields under optimized conditions. |

| Reaction Time | 1-4 hours[2] | 1-12 hours[2] | Aryl triflates generally exhibit faster reaction kinetics.[2] |

| Reaction Temperature | Room Temp. to 80 °C[2] | 50-100 °C[2] | Milder conditions are often sufficient for the more reactive triflate. |

| Catalyst | Pd(OAc)₂ / PCy₃[2] | Pd(OAc)₂ or Pd/C | Different phosphine ligands may be optimal for each substrate. |

| Base | K₃PO₄ or KF[2] | K₂CO₃ or Na₂CO₃ | The choice of base is crucial for activating the boronic acid. |

Experimental Protocol for Suzuki-Miyaura Coupling:

-

To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄) (2.0 equivalents).[2]

-

Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the mixture to 80 °C and stir for 1-4 hours, monitoring the reaction by TLC or GC-MS.[2]

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanism of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. 4-Methoxyphenyl triflate serves as an excellent substrate in these reactions, coupling with a variety of primary and secondary amines.[5][6] The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands being particularly effective.[5][7]

Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine 4-methoxyphenyl triflate (1.0 equivalent), the desired amine (1.2 equivalents), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 equivalents).

-

Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%), and a suitable phosphine ligand, such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Mechanism of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl electrophiles, is another important C-C bond-forming reaction.[8][9] While specific, detailed protocols for the Heck reaction of this compound were not prominently found in the reviewed literature, a general protocol for aryl triflates can be applied. The reactivity of the triflate group makes it a suitable substrate for this transformation.

Generalized Protocol for Heck Reaction with Aryl Triflates:

-

Combine the aryl triflate (1.0 equivalent), the alkene (1.5 equivalents), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equivalents) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Add a palladium source, such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand, for example, triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%).

-

Degas the reaction mixture and heat it under an inert atmosphere to 80-120 °C.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Role as a Methoxybenzene Cation Precursor: A Critical Evaluation

Aryl triflates are known to be excellent leaving groups, and in some contexts, can lead to the formation of aryl cations. However, a comprehensive review of the scientific literature did not yield significant evidence for the application of this compound as a practical precursor for the methoxybenzene cation in, for example, electrophilic aromatic substitution reactions. The generation of such high-energy aryl cation intermediates typically requires superacidic conditions or photolysis and is not a common synthetic strategy. The predominant reactivity of this compound observed in the literature is its participation as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Health Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10] Keep the container tightly closed.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[1]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[1][3][10][11][12]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ease of preparation and enhanced reactivity compared to traditional aryl halides make it an attractive choice for constructing complex molecular architectures. Its utility is particularly pronounced in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient synthesis of a wide array of biaryls and arylamines. While its application as a direct precursor to the methoxybenzene cation is not well-established, its role as a potent electrophile in cross-coupling chemistry is undeniable and continues to be a cornerstone for innovation in pharmaceutical and materials science research.

References

- Apollo Scientific. (2023).

- Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

- Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(16), 5413–5418.

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

- Fisher Scientific. (2020).

-

PubChem. This compound. Retrieved from [Link]

-

SpectraBase. (4-Methoxyphenyl)(trifluoromethyl)sulfane. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c)

-

PubChem. (4-Methoxyphenyl)diphenylsulfonium triflate. Retrieved from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Chemical Review and Letters. (2024).

- Fisher Scientific. p-(Trifluoromethoxy)

- CymitQuimica. (2023).

- RSC Publishing. (2023).

- Chemical Society Reviews. (2016).

- ResearchGate. (2025).

- PMC - NIH. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.

- ACS Publications. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)

- MIT Open Access Articles.